molecular formula C26H23N3O B12804086 2-(1,2-Diphenylhydrazino)-N,2-diphenylacetamide CAS No. 32812-44-5

2-(1,2-Diphenylhydrazino)-N,2-diphenylacetamide

Katalognummer: B12804086
CAS-Nummer: 32812-44-5
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: VYNSVDSXLQBBJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,2-Diphenylhydrazino)-N,2-diphenylacetamide is an organic compound that features a hydrazine functional group bonded to two phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Diphenylhydrazino)-N,2-diphenylacetamide typically involves the reaction of 1,2-diphenylhydrazine with N,2-diphenylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,2-Diphenylhydrazino)-N,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different functionalized derivatives, while reduction may produce simpler compounds with fewer functional groups .

Wissenschaftliche Forschungsanwendungen

2-(1,2-Diphenylhydrazino)-N,2-diphenylacetamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions to produce other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(1,2-Diphenylhydrazino)-N,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Diphenylhydrazine: This compound is structurally similar but lacks the acetamide group.

    N,N’-Diphenylhydrazine: Another related compound with similar hydrazine functionality but different substitution patterns.

Uniqueness

2-(1,2-Diphenylhydrazino)-N,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

32812-44-5

Molekularformel

C26H23N3O

Molekulargewicht

393.5 g/mol

IUPAC-Name

2-(N-anilinoanilino)-N,2-diphenylacetamide

InChI

InChI=1S/C26H23N3O/c30-26(27-22-15-7-2-8-16-22)25(21-13-5-1-6-14-21)29(24-19-11-4-12-20-24)28-23-17-9-3-10-18-23/h1-20,25,28H,(H,27,30)

InChI-Schlüssel

VYNSVDSXLQBBJB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)N(C3=CC=CC=C3)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.